Cas no 39067-32-8 (2-(Butylthio)-4,6-dichloro-5-nitropyrimidine)
2-(Butylthio)-4,6-dichloro-5-nitropyrimidine Chemical and Physical Properties
Names and Identifiers
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- 2-(butylthio)-4,6-dichloro-5-nitropyrimidine
- 2-(Butylthio)-4,6-dichloro-5-nitropyrimidine
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- Inchi: 1S/C8H9Cl2N3O2S/c1-2-3-4-16-8-11-6(9)5(13(14)15)7(10)12-8/h2-4H2,1H3
- InChI Key: DJWHLMGHYSCKFU-UHFFFAOYSA-N
- SMILES: ClC1=C(C(=NC(=N1)SCCCC)Cl)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 230
- Topological Polar Surface Area: 96.9
2-(Butylthio)-4,6-dichloro-5-nitropyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A089006745-1g |
2-(Butylthio)-4,6-dichloro-5-nitropyrimidine |
39067-32-8 | 95% | 1g |
$400.00 | 2023-09-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1735059-1g |
2-(Butylthio)-4,6-dichloro-5-nitropyrimidine |
39067-32-8 | 98% | 1g |
¥2587.00 | 2024-05-15 |
2-(Butylthio)-4,6-dichloro-5-nitropyrimidine Related Literature
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
Additional information on 2-(Butylthio)-4,6-dichloro-5-nitropyrimidine
Introduction to 2-(Butylthio)-4,6-dichloro-5-nitropyrimidine (CAS No: 39067-32-8)
2-(Butylthio)-4,6-dichloro-5-nitropyrimidine, identified by the Chemical Abstracts Service Number (CAS No) 39067-32-8, is a significant compound in the realm of chemical and pharmaceutical research. This heterocyclic aromatic compound belongs to the pyrimidine family, characterized by its unique structural and electronic properties. The presence of multiple substituents, including a butylthio group, chlorine atoms, and a nitro group, imparts distinct reactivity and functionality, making it a valuable intermediate in synthetic chemistry and drug development.
The molecular structure of 2-(Butylthio)-4,6-dichloro-5-nitropyrimidine consists of a pyrimidine core substituted with a butylthio group at the 2-position, chlorine atoms at the 4- and 6-positions, and a nitro group at the 5-position. This arrangement results in a molecule with both electron-withdrawing and electron-donating effects, which can influence its interaction with biological targets. The compound's versatility as a building block has been explored in various synthetic pathways, particularly in the development of pharmaceutical agents targeting neurological and inflammatory disorders.
In recent years, 2-(Butylthio)-4,6-dichloro-5-nitropyrimidine has garnered attention for its potential applications in medicinal chemistry. Researchers have leveraged its structural features to design novel molecules with enhanced binding affinity and selectivity. For instance, studies have demonstrated its utility in synthesizing kinase inhibitors, which play a crucial role in treating cancers and inflammatory diseases. The compound's ability to act as a scaffold for further functionalization has made it a focal point in drug discovery initiatives.
One of the most compelling aspects of 2-(Butylthio)-4,6-dichloro-5-nitropyrimidine is its role in developing small-molecule probes for biochemical assays. The nitro group serves as a handle for further chemical modifications, enabling researchers to create derivatives with tailored properties. These derivatives have been employed in high-throughput screening campaigns to identify new therapeutic candidates. Additionally, the chlorine substituents provide sites for cross-coupling reactions, facilitating the construction of more complex structures.
The pharmacological potential of 2-(Butylthio)-4,6-dichloro-5-nitropyrimidine has also been explored in preclinical studies. Researchers have investigated its effects on enzymes and receptors involved in disease pathways. For example, derivatives of this compound have shown promise in modulating Janus kinases (JAKs), which are implicated in autoimmune diseases. The butylthio group contributes to the molecule's solubility and bioavailability, enhancing its pharmacokinetic profile. These findings underscore the importance of this compound as a lead structure in medicinal chemistry.
From a synthetic chemistry perspective, 2-(Butylthio)-4,6-dichloro-5-nitropyrimidine exemplifies the strategic use of heterocyclic compounds in drug development. Its synthesis involves well-established methodologies that highlight its accessibility for industrial-scale production. The compound's stability under various reaction conditions makes it an attractive choice for multi-step synthetic routes. Moreover, advances in catalytic techniques have further refined its preparation, reducing costs and improving yields.
The integration of computational methods has also played a pivotal role in understanding the reactivity and behavior of 2-(Butylthio)-4,6-dichloro-5-nitropyrimidine. Molecular modeling studies have provided insights into how different substituents influence its electronic properties and interactions with biological targets. These computational approaches complement experimental work by predicting potential outcomes before costly synthesis attempts. Such interdisciplinary strategies are becoming increasingly essential in modern drug discovery.
In conclusion,2-(Butylthio)-4,6-dichloro-5-nitropyrimidine (CAS No: 39067-32-8) represents a versatile and promising compound with significant implications for pharmaceutical research. Its unique structural features enable diverse applications in synthetic chemistry and drug development. As research continues to uncover new therapeutic possibilities,this molecule is poised to remain at the forefront of medicinal innovation.
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